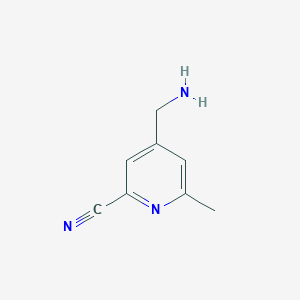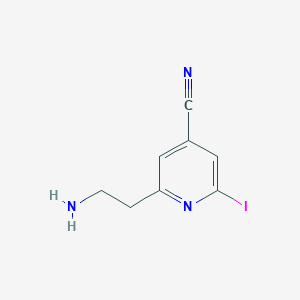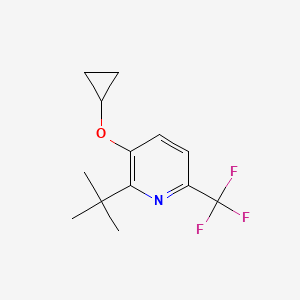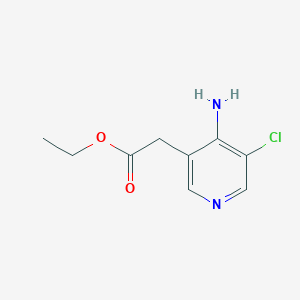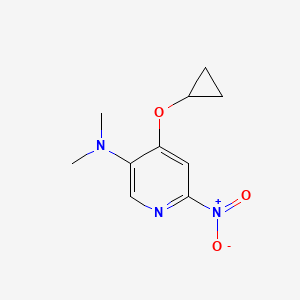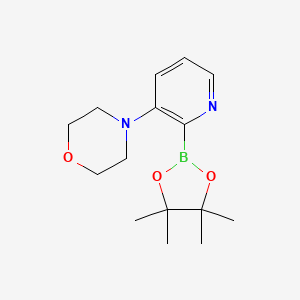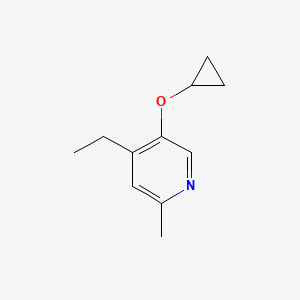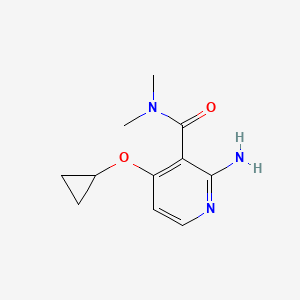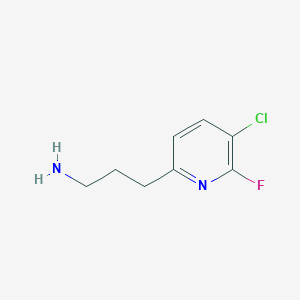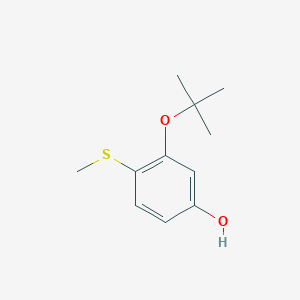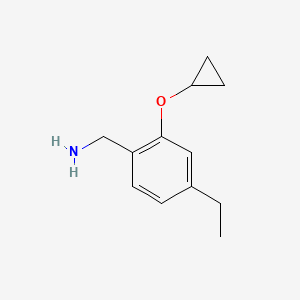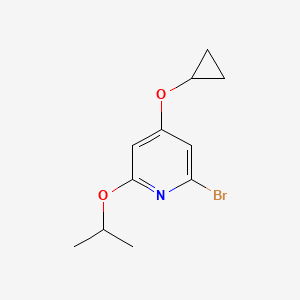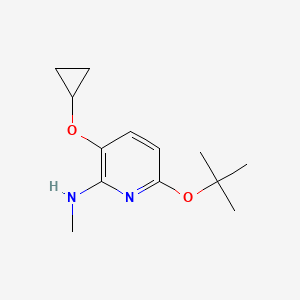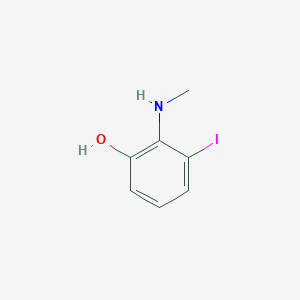
3-Iodo-2-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-(methylamino)phenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylamino)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, such as a methylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing aryl benzeneboronic acid with potassium iodide in a methanol solution, followed by the addition of an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Nucleophiles like methylamine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
3-Iodo-2-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby affecting the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-(methylamino)phenol
- 3-Iodo-4-(methylamino)phenol
- 2-Iodo-5-(methylamino)phenol
Uniqueness
3-Iodo-2-(methylamino)phenol is unique due to the specific positioning of the iodine atom and the methylamino group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
3-iodo-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
Clave InChI |
HQOUVMGKTGBDAK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


